molecular formula C20H22N4O4S2 B2886742 4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 1448122-59-5

4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2886742
CAS No.: 1448122-59-5
M. Wt: 446.54
InChI Key: KBTOBVPTHKEMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene-containing reagent.

    Attachment of the morpholinosulfonyl group: This is typically done through a sulfonylation reaction using a morpholine derivative and a sulfonyl chloride.

    Formation of the benzamide structure: This final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the morpholinosulfonyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinosulfonyl group, in particular, can enhance its solubility and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c25-20(21-8-10-23-9-7-18(22-23)19-2-1-15-29-19)16-3-5-17(6-4-16)30(26,27)24-11-13-28-14-12-24/h1-7,9,15H,8,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTOBVPTHKEMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.